![molecular formula C21H18N2O2 B15021472 2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B15021472.png)
2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core linked to a furan ring and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the phenoxyethyl group through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the benzodiazole core.
Substitution: Functional groups on the phenoxyethyl moiety can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the benzodiazole core can produce dihydrobenzodiazole compounds.
Scientific Research Applications
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: Shares the furan ring but lacks the benzodiazole core.
2-(Bromoacetyl)benzofuran: Contains a benzofuran structure but differs in functional groups.
Uniqueness
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core, furan ring, and phenoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C21H18N2O2/c1-2-7-17(8-3-1)25-16-14-23-20-11-5-4-10-19(20)22-21(23)13-12-18-9-6-15-24-18/h1-13,15H,14,16H2/b13-12+ |
InChI Key |
HSAVDZUEIRLBPO-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |
Origin of Product |
United States |
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